molecular formula C9H17NO2 B13183521 1,4-Dioxaspiro[5.5]undecan-9-amine

1,4-Dioxaspiro[5.5]undecan-9-amine

Katalognummer: B13183521
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: JDKQQRVWDJKDOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dioxaspiro[55]undecan-9-amine is a chemical compound with the molecular formula C9H17NO2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of 1,4-Dioxaspiro[5.5]undecan-9-amine involves several steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1,4-Dioxaspiro[5.5]undecan-9-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-Dioxaspiro[5.5]undecan-9-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-9-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,4-Dioxaspiro[5.5]undecan-9-amine can be compared with other spiro compounds, such as:

  • 1,3-Dioxaspiro[5.5]undecane
  • 1,3-Dithiane-spiro[5.5]undecane
  • 1,3-Oxathiane-spiro[5.5]undecane

These compounds share a similar spirocyclic structure but differ in the functional groups attached to the rings The unique properties of 1,4-Dioxaspiro[5

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

1,4-dioxaspiro[5.5]undecan-9-amine

InChI

InChI=1S/C9H17NO2/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h8H,1-7,10H2

InChI-Schlüssel

JDKQQRVWDJKDOC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1N)COCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.